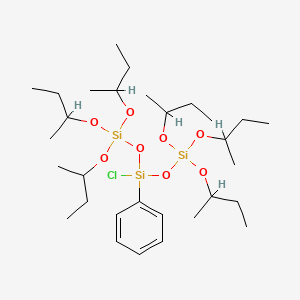
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate is a complex organosilicon compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate typically involves the reaction of chlorosilanes with orthosilicates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include toluene and hexane, which help in dissolving the reactants and facilitating the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is optimized to ensure high yield and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the chlorosilane group to a silane group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under mild conditions.
Major Products
The major products formed from these reactions include silanol derivatives, silane compounds, and various substituted organosilicon compounds.
Applications De Recherche Scientifique
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its use in developing new therapeutic agents.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate exerts its effects involves the interaction of its silicon and organic groups with various molecular targets. The compound can form stable bonds with other molecules, facilitating its use in various applications. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethyl orthosilicate
- Phenyltrichlorosilane
- Hexamethyldisiloxane
Uniqueness
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate is unique due to its combination of butyl, phenyl, and silane groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
60680-16-2 |
|---|---|
Formule moléculaire |
C30H59ClO8Si3 |
Poids moléculaire |
667.5 g/mol |
Nom IUPAC |
tributan-2-yl [chloro-phenyl-tri(butan-2-yloxy)silyloxysilyl] silicate |
InChI |
InChI=1S/C30H59ClO8Si3/c1-13-24(7)32-41(33-25(8)14-2,34-26(9)15-3)38-40(31,30-22-20-19-21-23-30)39-42(35-27(10)16-4,36-28(11)17-5)37-29(12)18-6/h19-29H,13-18H2,1-12H3 |
Clé InChI |
QHFAAUJGWLEXBW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C1=CC=CC=C1)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


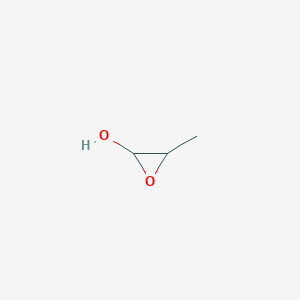
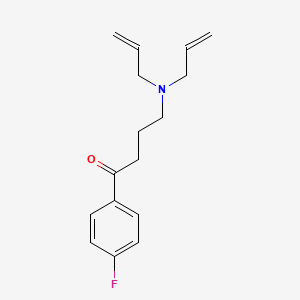
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
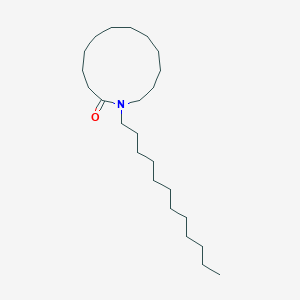
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
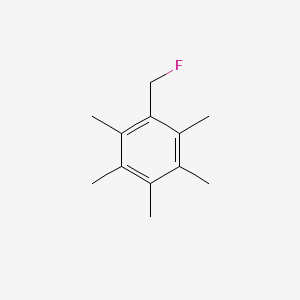
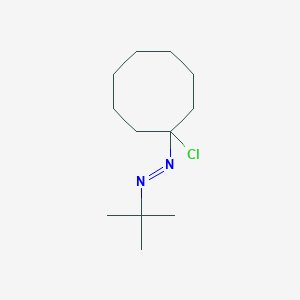
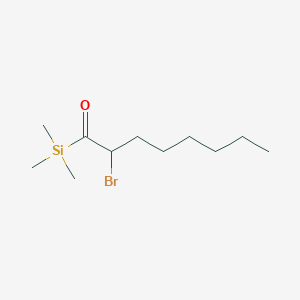
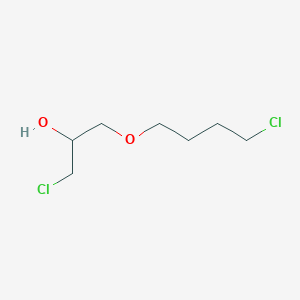
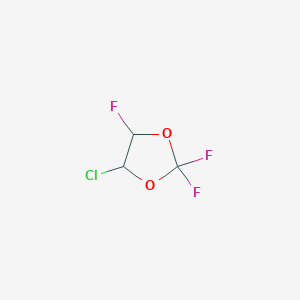
![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
